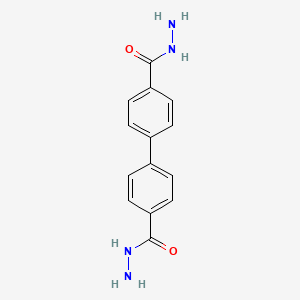

Biphenyl-4,4'-dicarbohydrazide

Overview

Description

Biphenyl-4,4’-dicarbohydrazide is an organic compound that belongs to the family of hydrazides. It is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

Synthesis Analysis

The synthesis of lanthanide biphenyl-4,4’-dicarboxylates (bpdc) series has been obtained by the conventional precipitation method . The complexes of lanthanide (III) with biphenyl-4,4’-dicarboxylic acid were prepared by adding hot aqueous solutions of sodium biphenyl-4,4’-dicarboxylate (bpdc) dropwise into the hot aqueous solution of rare earth chlorides while stirring continuously .Molecular Structure Analysis

The polymeric structure consists of neodymium polyhedra bridged by bpdc ligands . Eight-coordinated Nd(III) atoms are surrounded by seven oxygen atoms from six bpdc moieties and one oxygen atom from the DMF molecule . The 3D structure of the complex contains two types of channels occupied by DMF molecules .Chemical Reactions Analysis

Heating in the air atmosphere resulted in the multi-steps decomposition process, namely endothermic dehydration and strong exothermic decomposition processes . The dehydration process leads to the formation of stable anhydrous Ln2bpdc3 compounds which subsequently decompose to the corresponding lanthanide oxides .Physical And Chemical Properties Analysis

The synthesized compounds are polycrystalline and insoluble in water . They crystallize in the low symmetry crystal systems, like monoclinic and triclinic .Scientific Research Applications

Intermediate for Synthesis of Complex Compounds

4,4’-Bisbenzhydrazide is a versatile building block that is used as an intermediate for the synthesis of complex compounds . It has been shown to be a useful reagent and can be used as a specialty chemical in the synthesis .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results, and 4,4’-Bisbenzhydrazide is used for this purpose .

Metal-Organic Frameworks (MOFs)

4,4’-Bisbenzhydrazide is used in the synthesis of new metal–organic frameworks (MOFs) . MOFs are periodically arranged crystalline porous materials formed by metal ions or clusters as nodes and organic ligands as links through coordination action or intermolecular interaction .

Magnetic Materials

In the field of information technology, magnetic materials are an important branch of functional materials . A new MOF based on 4,4’-Bisbenzhydrazide exhibits typical ferromagnetic exchange in Ni (II) ions .

Nano Magnetic Materials

Nano magnetic materials are playing a more important role in the field of information technology . Molecular magnetorefrigerant materials, which include those based on 4,4’-Bisbenzhydrazide, have attracted more focus due to their energy-efficient and environmentally friendly properties .

Polymeric Metal Complexes

New poly(N-benzoyl-4-(N-itaconimido)benzhydrazide) (PBIBH) and a series of its metal complexes (PBIBH-metal complexes) have been prepared . The metals incorporated into the complexes involve Mn, Co, Ni, and Cu .

Mechanism of Action

Target of Action

It is known that the compound can form metal-organic frameworks (mofs) with metals such as ni, co, and cd . These MOFs have been studied for their magnetic properties .

Mode of Action

It is known to interact with its targets to form mofs . For instance, in a cadmium compound, 4,4’-Bisbenzhydrazide and bdc anions act as bidentate ligands and coordinate to cadmium cations to form a three-dimensional network .

Biochemical Pathways

The compound’s ability to form mofs suggests it may influence pathways related to magnetism and material science .

Pharmacokinetics

It is known that adme properties are strongly influenced by physicochemical parameters

Result of Action

Its ability to form mofs suggests it may have effects related to magnetism and material science .

Action Environment

It is known that the compound can form mofs under solvothermal conditions , suggesting that temperature and pressure may influence its action.

properties

IUPAC Name |

4-[4-(hydrazinecarbonyl)phenyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-17-13(19)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAJPFARLTGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bisbenzhydrazide | |

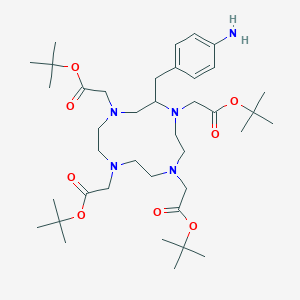

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)